N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that combines a pyrrolidine ring with various functional groups, making it of interest for further research and development.
This compound falls under the category of carboxamides and pyrrolidines. Its classification is significant in understanding its chemical behavior and potential interactions in biological systems.
The synthesis of N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. Key steps include:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to maximize yield and purity. Analytical techniques such as NMR spectroscopy and mass spectrometry are typically employed to confirm the structure of the synthesized compound.
The molecular structure of N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can be described by its IUPAC name and represented using various chemical notation systems.
Property | Data |
---|---|
Molecular Formula | C21H29N3O4 |
Molecular Weight | 387.5 g/mol |
IUPAC Name | N-[2-(cyclohexanecarbonylamino)ethyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI | InChI=1S/C21H29N3O4/c1-28-18-10-6-5-9-17(18)24-14-16(13-19(24)25)21(27)23-12-11-22-20(26)15-7-3-2-4-8-15/h5-6,9-10,15-16H,2-4,7-8,11-14H2,1H3,(H,22,26)(H,23,27) |
InChI Key | NZSSRMVDEMWNOU-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=CC=C1N2CC(CC2=O)C(=O)NCCNC(=O)C3CCCCC3 |
This structure indicates the presence of multiple functional groups that could influence its reactivity and biological activity.
The compound may undergo various chemical reactions typical for carboxamides and pyrrolidines. Key reactions include:
Each reaction requires specific conditions regarding temperature, catalysts, and solvents to achieve desired outcomes efficiently.
The mechanism of action for N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide likely involves interaction with biological targets such as enzymes or receptors.
The exact pathways involved may vary based on experimental conditions and specific biological contexts.
The physical properties of N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide include:
Key chemical properties include:
Relevant analytical data should be obtained through techniques such as high-performance liquid chromatography (HPLC) for purity assessments.
N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has potential applications in:
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: